molecular formula C6H12N2OS B1416227 N-(2-carbamothioylethyl)-N-methylacetamide CAS No. 1019345-48-2

N-(2-carbamothioylethyl)-N-methylacetamide

Cat. No.: B1416227
CAS No.: 1019345-48-2
M. Wt: 160.24 g/mol
InChI Key: HLSDYDDIZHOADE-UHFFFAOYSA-N
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Description

N-(2-carbamothioylethyl)-N-methylacetamide is a specialized acetamide derivative intended for research and development purposes. This compound is proposed to be of significant interest in synthetic organic chemistry and materials science due to its multifunctional structure, which incorporates both an acetamide backbone and a reactive carbamothioylethyl arm. The core N-methylacetamide structure is known to possess a high dielectric constant and is utilized as a solvent and intermediate in the production of agrochemicals . The addition of the 2-carbamothioylethyl moiety introduces a thioamide functional group, which is a key pharmacophore and synthetic handle. Researchers may explore its application as a versatile building block for the synthesis of heterocyclic compounds, such as thiazoles and other sulfur-containing nitrogen heterocycles. Its potential mechanism of action in any biological context would be highly structure-dependent and requires empirical investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(3-amino-3-sulfanylidenepropyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-5(9)8(2)4-3-6(7)10/h3-4H2,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDYDDIZHOADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Precursors

Method Overview:
The initial step involves the formation of the aminoethyl intermediate, which is crucial for subsequent carbamothioylation.

  • Starting materials:

    • A suitable precursor such as 2-chloroethyl derivatives or cyano compounds (e.g., 2-cyano-1-oxaspirononane), which can be hydrogenated or aminated to yield aminoethyl intermediates.
  • Reaction conditions:

    • Hydrogenation in the presence of catalysts such as rhodium or platinum under mild conditions (70-80°C) to convert nitriles or halogenated compounds into amino alcohols or amines.
  • Example:

    • Hydrogenating 2-cyano-1-oxaspirononane with a rhodium catalyst yields 1-(2-aminoethyl)cyclohexanol, which can be further functionalized.

Formation of N-Methylacetamide Core

Method Overview:
The core N-methylacetamide can be synthesized via direct amidation or through methylation of acetamide.

  • Direct amidation approach:

    • React acetic acid with methylamine under controlled conditions (70-80°C, 2 hours), followed by distillation and purification.
  • Methylation of acetamide:

    • React acetamide with methylating agents such as methyl iodide or dimethyl sulfate, or via methylation of acetic acid derivatives, to obtain N-methylacetamide.

Note:

  • The process involving acetic acid and methylamine is more industrially viable, with distillation steps to remove excess reactants and impurities.

Carbamothioylation (Thioamide Formation)

Method Overview:
The key step involves introducing the carbamothioyl group onto the aminoethyl intermediate.

  • Reagents:

    • Thiocarbonyl reagents such as thiophosgene, carbamothioyl chloride, or thiourea derivatives.
  • Reaction conditions:

    • The aminoethyl intermediate reacts with carbamothioyl chloride or thiourea in inert solvents like dichloromethane or tetrahydrofuran under cooling (0-25°C) to prevent side reactions.
  • Reaction pathway:

    • Nucleophilic attack by the amino group on the thiocarbonyl reagent leads to the formation of the carbamothioylethyl group attached to the amino moiety.

Coupling with Acetamide

Method Overview:
The carbamothioylethyl intermediate is coupled with N-methylacetamide or its precursor.

  • Coupling reagents:

    • Use of carbodiimides (e.g., DCC, EDC) or activating agents such as oxalyl chloride to facilitate amide bond formation.
  • Reaction conditions:

    • Conducted in inert solvents like dichloromethane or dimethylformamide at room temperature, with stirring until completion.

Purification and Characterization

  • Isolation techniques:

    • Filtration, recrystallization, or chromatography to purify the final compound.
  • Characterization:

    • Use NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table: Preparation Methods

Step Starting Material Reagents Conditions Purpose References
1 2-cyano-1-oxaspirononane Hydrogen, Rh catalyst 70-80°C, hydrogen atmosphere Amination
2 Acetic acid Methylamine 70-80°C, 2 hours N-methylacetamide synthesis
3 Aminoethyl intermediate Thiocarbonyl reagent (thiocarbonyl chloride/thiourea) 0-25°C, inert solvent Carbamothioylation
4 Carbamothioylethyl intermediate Coupling agents (DCC, EDC) Room temperature Amide bond formation
5 Final product Purification techniques Recrystallization/Chromatography Purity confirmation -

Research Findings and Considerations:

  • Industrial viability:

    • The method involving acetic acid and methylamine is favored for scale-up due to its straightforwardness and fewer hazardous reagents.
  • Safety and environmental impact:

    • Use of thiocarbonyl reagents necessitates careful handling due to toxicity and corrosiveness.
  • Yield optimization:

    • Proper control of reaction temperatures and stoichiometry enhances yield and purity.
  • Potential modifications:

    • Alternative thioamide sources or green solvents could be explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamothioylethyl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, usually in anhydrous ether.

    Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents like ethanol or methanol, often with heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Thiocarbonyl-substituted derivatives

Scientific Research Applications

N-(2-carbamothioylethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-carbamothioylethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

N-(2-Nitrophenylcarbamothioyl)acetamide

  • Structure: Incorporates a nitro (-NO₂) group on the phenyl ring and a carbamothioyl-acetamide backbone.
  • Molecular Weight : Higher (~255 g/mol) due to the nitro substituent.
  • Key Differences :
    • Exhibits planar nitro and carbamothioyl groups with dihedral angles of 28.68° (phenyl/nitro) and 66.59° (carbamothioyl/nitro), influencing crystal packing .
    • Forms N–H⋯S hydrogen-bonded dimers and N–H⋯O intramolecular interactions, enhancing stability compared to the simpler ethyl-substituted main compound .
  • Applications: Potential in crystallography and as a precursor for nitro-containing bioactive molecules.

N-(2-Benzylphenyl)-2-carbamothioylacetamide

  • Structure : Contains a benzyl group (C₆H₅CH₂-) attached to the phenyl ring.
  • Molecular Weight : 284.38 g/mol (C₁₆H₁₆N₂OS), significantly larger than the main compound .
  • Bulkier structure may reduce solubility in polar solvents compared to the ethyl chain in the main compound.

2-Carbamothioyl-N-(3-chloro-4-methylphenyl)acetamide

  • Structure : Features chloro (-Cl) and methyl (-CH₃) substituents on the phenyl ring.
  • Key Differences: Electron-withdrawing Cl and electron-donating CH₃ groups alter electronic properties, affecting reactivity in nucleophilic substitutions .

2-Chloro-N-methylacetamide

  • Structure : Replaces the carbamothioyl group with a chloro (-Cl) substituent.
  • Molecular Weight: 121.55 g/mol (C₃H₆ClNO), simpler and smaller than the main compound .
  • Key Differences :
    • Lacks sulfur, reducing thiol-mediated interactions.
    • Higher electrophilicity due to the Cl group, making it reactive in acyl transfer reactions .

N-(2-Hydroxyphenyl)-N-methylacetamide

  • Structure : Substitutes the carbamothioyl group with a hydroxyl (-OH) group.
  • Molecular Weight: 165.20 g/mol (C₉H₁₁NO₂) .
  • Key Differences: The -OH group enables hydrogen bonding, increasing solubility in aqueous media compared to the sulfur-containing main compound. Potential use in corrosion inhibition due to chelation with metal surfaces .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
N-(2-carbamothioylethyl)-N-methylacetamide C₆H₁₂N₂OS 160.24 Carbamothioyl, acetamide Research in bioactivity, materials science
N-(2-Nitrophenylcarbamothioyl)acetamide C₉H₉N₃O₃S ~255 Nitro, carbamothioyl Crystal engineering, hydrogen bonding
N-(2-Benzylphenyl)-2-carbamothioylacetamide C₁₆H₁₆N₂OS 284.38 Benzyl, carbamothioyl Lipophilic drug candidates
2-Carbamothioyl-N-(3-chloro-4-methylphenyl)acetamide C₁₀H₁₁ClN₂OS ~228 Chloro, methyl, carbamothioyl Antimicrobial potential
2-Chloro-N-methylacetamide C₃H₆ClNO 121.55 Chloro, acetamide Reactive intermediate in synthesis
N-(2-Hydroxyphenyl)-N-methylacetamide C₉H₁₁NO₂ 165.20 Hydroxyl, acetamide Corrosion inhibition, solubility

Biological Activity

N-(2-carbamothioylethyl)-N-methylacetamide (CEM) is a compound of increasing interest in biological research due to its potential pharmacological activities. This article explores the biological activity of CEM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

CEM is synthesized through the reaction of N-methylacetamide with 2-chloroethyl isothiocyanate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize hydrochloric acid produced during the process. The synthesis can be scaled for industrial production, optimizing conditions for yield and purity through recrystallization or column chromatography.

The biological activity of CEM primarily involves its interaction with specific molecular targets, including enzymes and receptors. CEM can form covalent bonds with nucleophilic sites on proteins, which modulates their activity and affects various cellular pathways. This mechanism underlies its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Biological Activities

CEM has been investigated for several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that CEM may exhibit cytotoxic effects against various cancer cell lines. Its ability to modulate protein functions could interfere with cancer cell proliferation and survival.
  • Anti-inflammatory Effects : Research indicates that CEM may reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Biochemical Probing : CEM has been used as a biochemical probe to study enzyme mechanisms and protein interactions, providing insights into cellular processes.

Case Studies

  • In Vitro Studies : In laboratory settings, CEM has shown promise in inhibiting the growth of specific cancer cell lines. For instance, studies demonstrated significant cytotoxicity against breast cancer cells at concentrations ranging from 10 to 50 μM.
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of CEM. In one study, mice treated with CEM exhibited reduced paw swelling in carrageenan-induced inflammation models compared to control groups.
  • Toxicity Assessments : Toxicological evaluations have indicated that while CEM shows therapeutic potential, high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances .

Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

Study TypeCell Line/ModelConcentration (μM)Observed EffectReference
In VitroBreast Cancer Cells10 - 50Significant cytotoxicity
In VivoMice (Inflammation Model)25 - 100Reduced paw swelling
ToxicityMiceHigh dosesLiver toxicity observed

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-(2-carbamothioylethyl)-N-methylacetamide?

The synthesis typically involves reacting 2-chloroacetyl chloride with thioamide-containing amines under controlled conditions. Key steps include maintaining anhydrous environments and using bases like triethylamine to neutralize HCl byproducts. Characterization requires multi-spectral analysis:

  • NMR spectroscopy (¹H and ¹³C) to confirm the carbamothioyl and methylacetamide groups.
  • FT-IR to identify C=O (1650–1700 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS or GC-MS) to verify molecular weight (188.29 g/mol) and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound?

Initial screening involves:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.
  • Thiol-reactive probes : Use Ellman’s reagent to assess interactions with cysteine residues in target enzymes .

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–10) and temperatures (4–40°C) are critical. Store at room temperature in airtight, light-resistant containers to prevent thioamide oxidation .

Advanced Research Questions

Q. What experimental designs address contradictions in biological activity data?

Discrepancies may arise from impurities or assay conditions. Mitigation strategies include:

  • HPLC purity checks (>98%) with C18 columns and UV detection.
  • Dose-response normalization : Compare activity across multiple cell lines/pathogens under standardized nutrient/media conditions.
  • SAR studies : Synthesize analogs (e.g., substituting the methyl group with ethyl) to isolate structure-activity relationships .

Q. How can researchers investigate the mechanism of action for anticancer activity?

Advanced approaches include:

  • Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina, with validation via SPR or ITC.
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation measurements.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. What strategies resolve solubility limitations for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes, characterized by DLS and TEM for size/distribution .

Methodological Notes

  • Data contradiction analysis : Use ANOVA or Tukey’s HSD to statistically compare results across experimental batches.
  • Force field validation : Cross-check computational results with experimental crystallographic data (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-carbamothioylethyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-carbamothioylethyl)-N-methylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.